

Application Note: Structural Elucidation of 2-Isopropoxy-3-methylpyrazine using NMR Spectroscopy

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Compound of Interest

Compound Name: 2-Isopropoxy-3-methylpyrazine

CAS No.: 94089-22-2

Cat. No.: B1587397

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Abstract

This application note provides a comprehensive guide to the structural analysis of **2-isopropoxy-3-methylpyrazine**, a key aroma compound, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for one-dimensional (^1H , ^{13}C) and two-dimensional (COSY, HSQC) NMR experiments are presented, accompanied by an in-depth interpretation of the spectral data. This guide is intended for researchers, scientists, and quality control professionals in the flavor, fragrance, and pharmaceutical industries, offering a robust methodology for the unambiguous structural confirmation and purity assessment of this and structurally related pyrazine derivatives.

Introduction

2-Isopropoxy-3-methylpyrazine is a substituted pyrazine derivative that contributes to the characteristic aromas of a variety of roasted and cooked foods. The pyrazine ring system is a common motif in flavor and fragrance chemistry, as well as in the development of pharmaceutical agents, owing to its diverse biological activities.^[1] Accurate and unequivocal structural characterization of these molecules is paramount for quality control, regulatory compliance, and understanding structure-activity relationships.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the detailed structural elucidation of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This application note outlines a systematic approach to the NMR analysis of **2-isopropoxy-3-methylpyrazine**, demonstrating the power of modern NMR techniques for molecular characterization.

Molecular Structure and Predicted NMR Data

The chemical structure of **2-isopropoxy-3-methylpyrazine** consists of a pyrazine ring substituted with a methyl group at the 3-position and an isopropoxy group at the 2-position.

Molecular Formula: $C_8H_{12}N_2O$ [2]

Molecular Weight: 152.19 g/mol [2]

IUPAC Name: 2-methyl-3-(propan-2-yloxy)pyrazine [2]

Based on the structure, we can predict the expected signals in the 1H and ^{13}C NMR spectra. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring will cause the aromatic protons to appear at a lower field (higher ppm). [1]

Predicted 1H NMR Data

Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-5, H-6	7.8 - 8.2	Doublet	~2-3
-CH (isopropoxy)	5.2 - 5.5	Septet	~6-7
-CH ₃ (methyl on pyrazine)	2.4 - 2.6	Singlet	N/A
-CH ₃ (isopropoxy)	1.3 - 1.5	Doublet	~6-7

Predicted ^{13}C NMR Data

Carbon Atom	Predicted Chemical Shift (ppm)
C-2	158 - 162
C-3	145 - 150
C-5	135 - 140
C-6	130 - 135
-CH (isopropoxy)	68 - 72
-CH ₃ (methyl on pyrazine)	20 - 25
-CH ₃ (isopropoxy)	21 - 24

Experimental Protocols

Sample Preparation

A self-validating protocol necessitates careful sample preparation to ensure data quality and reproducibility.

- Analyte: **2-Isopropoxy-3-methylpyrazine** ($\geq 99\%$ purity).
- Solvent: Deuterated chloroform (CDCl_3) is a suitable solvent. Ensure the solvent is free from residual water and other impurities.
- Concentration: Prepare a solution of approximately 10-20 mg of the analyte in 0.6 mL of CDCl_3 . The concentration can be adjusted based on the spectrometer's sensitivity.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.
- NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural analysis. All data should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher.

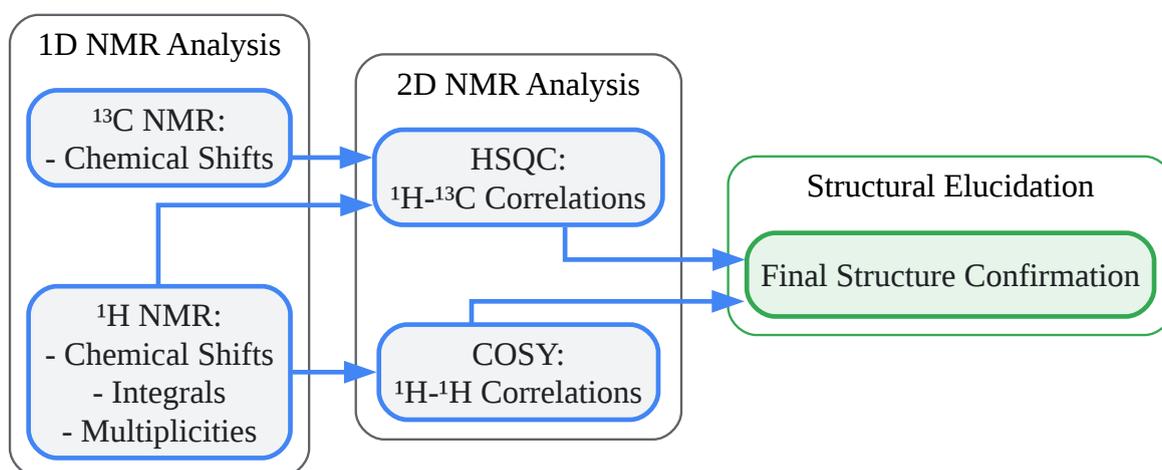
- Purpose: To identify the number of unique proton environments, their chemical shifts, multiplicities (splitting patterns), and integrals (proton ratios).
- Protocol:
 - Tune and shim the probe for the sample.
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters:
 - Pulse sequence: zg30
 - Spectral width: 16 ppm
 - Acquisition time: ~2-3 seconds
 - Relaxation delay: 2 seconds
 - Number of scans: 16-32
- Purpose: To determine the number of unique carbon environments and their chemical shifts.
- Protocol:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters:
 - Pulse sequence: zgpg30
 - Spectral width: 240 ppm
 - Acquisition time: ~1-2 seconds
 - Relaxation delay: 2 seconds
 - Number of scans: 1024 or more, depending on concentration.

- Purpose: To identify proton-proton (^1H - ^1H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule.
- Protocol:
 - Acquire a standard 2D COSY spectrum.
 - Typical parameters:
 - Pulse sequence: cosygpqf
 - Spectral width (F1 and F2): 10-12 ppm
 - Number of increments in F1: 256-512
 - Number of scans per increment: 2-4
- Purpose: To identify one-bond correlations between protons and their directly attached carbons (^1H - ^{13}C).
- Protocol:
 - Acquire a standard 2D HSQC spectrum.
 - Typical parameters:
 - Pulse sequence: hsqcedetgpsisp2.3
 - Spectral width (F2 - ^1H): 10-12 ppm
 - Spectral width (F1 - ^{13}C): 160-180 ppm
 - Number of increments in F1: 256
 - Number of scans per increment: 2-8

Data Analysis and Interpretation

A systematic analysis of the acquired spectra will lead to the unambiguous structural confirmation of **2-isopropoxy-3-methylpyrazine**.

Workflow for NMR Data Interpretation



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Caption: Workflow for NMR-based structural elucidation.

Interpretation of Spectra

- ^1H NMR Spectrum:
 - The two doublets in the aromatic region (around 7.8-8.2 ppm) correspond to the two protons on the pyrazine ring (H-5 and H-6). Their small coupling constant is characteristic of a four-bond coupling in such aromatic systems.
 - The septet in the upfield region (around 5.2-5.5 ppm) is indicative of the methine proton of the isopropoxy group, which is split by the six equivalent protons of the two methyl groups.
 - The singlet around 2.4-2.6 ppm is assigned to the methyl group attached to the pyrazine ring.
 - The doublet around 1.3-1.5 ppm, with a large integral, corresponds to the six equivalent protons of the two methyl groups of the isopropoxy substituent.

- ¹³C NMR Spectrum:
 - The spectrum should display seven distinct signals, corresponding to the seven unique carbon environments in the molecule.
 - The signals in the downfield region (130-162 ppm) are assigned to the four carbons of the pyrazine ring.
 - The signals in the upfield region (20-72 ppm) correspond to the carbons of the isopropoxy and methyl substituents.
- COSY Spectrum:
 - A cross-peak will be observed between the septet of the isopropoxy methine proton and the doublet of the isopropoxy methyl protons, confirming their connectivity.
 - No other significant correlations are expected, as the other proton groups are isolated.
- HSQC Spectrum:
 - This spectrum will definitively link each proton to its directly attached carbon atom.
 - A correlation will be seen between the aromatic protons and their corresponding aromatic carbons.
 - The methine proton of the isopropoxy group will show a correlation with the methine carbon.
 - The methyl protons of the isopropoxy group will correlate with the equivalent methyl carbons.
 - The methyl protons on the pyrazine ring will show a correlation with the methyl carbon.

Molecular Structure with Atom Numbering

Caption: Structure of **2-isopropoxy-3-methylpyrazine**.

Conclusion

The combination of one-dimensional (^1H and ^{13}C) and two-dimensional (COSY and HSQC) NMR spectroscopy provides a powerful and definitive method for the structural elucidation of **2-isopropoxy-3-methylpyrazine**. The protocols and interpretation guidelines presented in this application note offer a robust framework for the analysis of this important aroma compound and can be readily adapted for other substituted pyrazine derivatives. This comprehensive approach ensures the scientific integrity of structural assignments, which is critical for research, development, and quality assurance in various scientific and industrial fields.

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